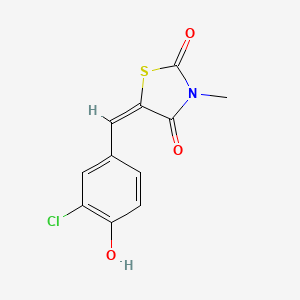
2-hydroxy-3-methyl-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-methyl-9H-thioxanthen-9-one, also known as Thioflavin T, is a fluorescent dye commonly used in scientific research. This dye has been extensively studied due to its unique properties, which make it an ideal tool for studying protein aggregation and amyloid fibril formation.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-methyl-9H-thioxanthen-9-one T involves its binding to amyloid fibrils. The dye binds to the β-sheet structure of amyloid fibrils, causing a shift in its fluorescence spectrum. This shift in fluorescence can be used to detect and quantify the presence of amyloid fibrils in a sample. 2-hydroxy-3-methyl-9H-thioxanthen-9-one T has also been shown to inhibit amyloid fibril formation, making it a potential therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects
2-hydroxy-3-methyl-9H-thioxanthen-9-one T has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that 2-hydroxy-3-methyl-9H-thioxanthen-9-one T is a dye and can interfere with fluorescence-based assays if not used appropriately.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-3-methyl-9H-thioxanthen-9-one T has several advantages for lab experiments. It is a highly sensitive and specific tool for detecting and quantifying amyloid fibrils. It is also easy to use and can be applied to a variety of experimental settings. However, 2-hydroxy-3-methyl-9H-thioxanthen-9-one T has some limitations. It is not suitable for studying non-amyloid protein aggregation, and its use can interfere with fluorescence-based assays if not used appropriately.
Orientations Futures
For 2-hydroxy-3-methyl-9H-thioxanthen-9-one T research include the development of new derivatives with improved properties, such as increased specificity and sensitivity. There is also a need for the development of new techniques for studying protein aggregation and amyloid fibril formation in vivo. Additionally, the use of 2-hydroxy-3-methyl-9H-thioxanthen-9-one T as a therapeutic agent for neurodegenerative diseases is an area of active research.
Méthodes De Synthèse
The synthesis of 2-hydroxy-3-methyl-9H-thioxanthen-9-one T involves the reaction of 2-hydroxy-3-methyl-9H-thioxanthen-9-one with thiosemicarbazide in the presence of sulfuric acid. The resulting product is a yellow crystalline powder that is highly fluorescent. 2-hydroxy-3-methyl-9H-thioxanthen-9-one T is soluble in water, ethanol, and dimethyl sulfoxide (DMSO), making it easy to use in a variety of experimental settings.
Applications De Recherche Scientifique
2-hydroxy-3-methyl-9H-thioxanthen-9-one T is widely used in scientific research to study protein aggregation and amyloid fibril formation. It has been shown to bind specifically to amyloid fibrils, which are associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 2-hydroxy-3-methyl-9H-thioxanthen-9-one T is used to detect and quantify amyloid fibrils in vitro and in vivo, making it a valuable tool for understanding the underlying mechanisms of these diseases.
Propriétés
IUPAC Name |
2-hydroxy-3-methylthioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSXHZSTGGEFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5233099 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5151422.png)
![methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5151436.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)
![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)

![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)